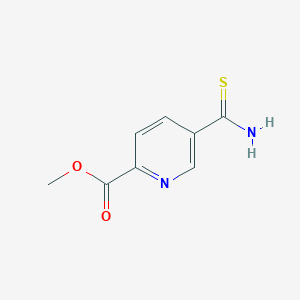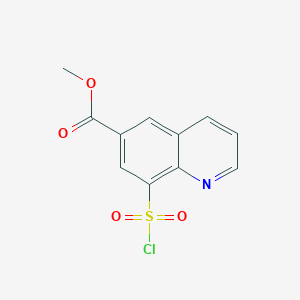
3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Aminopiperidin-1-yl)-N,N-dimethylpropanamide, commonly known as 3-APMPA, is a synthetic compound that has been studied extensively for its potential medicinal properties. It is a member of the piperidine family of compounds, which are nitrogen-containing cyclic compounds. 3-APMPA has been studied for its ability to act as an agonist of the NMDA (N-methyl-D-aspartate) receptor, which is a key component of the glutamate system in the brain. This compound has been investigated for its potential therapeutic use in a variety of neurological and psychiatric conditions, such as Alzheimer’s disease, Parkinson’s disease, and depression. In addition, 3-APMPA has also been studied for its potential use in laboratory experiments as a tool for studying the NMDA receptor and its associated pathways.
科学研究应用
3-APMPA has been studied extensively for its potential medicinal properties. It has been investigated as a potential therapeutic agent for a variety of neurological and psychiatric conditions, such as Alzheimer’s disease, Parkinson’s disease, and depression. In addition, 3-APMPA has also been studied for its potential use in laboratory experiments as a tool for studying the NMDA receptor and its associated pathways.
作用机制
3-APMPA is an agonist of the NMDA receptor, which is a key component of the glutamate system in the brain. It binds to the NMDA receptor and activates it, leading to an influx of calcium ions into the cell. This influx of calcium leads to a cascade of events that ultimately leads to the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects
The activation of the NMDA receptor by 3-APMPA leads to a variety of biochemical and physiological effects. It can lead to an increase in the expression of certain genes, which can have beneficial effects on the function of the brain. In addition, 3-APMPA has been shown to modulate the release of various neurotransmitters, such as glutamate and dopamine. It has also been shown to have neuroprotective effects, which can help to protect neurons from damage and death.
实验室实验的优点和局限性
3-APMPA is a useful tool for laboratory experiments due to its ability to activate the NMDA receptor. It has a relatively high affinity for the receptor, making it an ideal tool for studying the NMDA receptor and its associated pathways. However, 3-APMPA is also associated with some limitations. It has a relatively short half-life, making it difficult to use for long-term studies. In addition, it has been shown to have some undesirable side effects, such as the induction of seizures in some cases.
未来方向
Despite its limitations, 3-APMPA is a promising compound that has potential therapeutic applications. Further research is needed to better understand the mechanisms of action of 3-APMPA, as well as its potential therapeutic uses. In addition, further research is needed to develop new methods of synthesis, as well as new compounds that are more potent and have fewer side effects. Finally, further research is needed to explore the potential use of 3-APMPA in combination with other compounds, as this could lead to more effective treatments for a variety of neurological and psychiatric conditions.
合成方法
3-APMPA can be synthesized using a variety of methods. One method involves the reaction of 4-aminopiperidine with dimethylformamide and ethylchloroformate. This reaction produces the desired compound in a yield of around 90%. Another method involves the reaction of 4-aminopiperidine with dimethylformamide and dimethylsulfate. This reaction yields 3-APMPA in a yield of around 87%. The reaction of 4-aminopiperidine with dimethylformamide and ethylchloroformate in the presence of a base yields 3-APMPA in a yield of around 80%.
属性
IUPAC Name |
3-(4-aminopiperidin-1-yl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-12(2)10(14)5-8-13-6-3-9(11)4-7-13/h9H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYJVIMMJKRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine, oxalic acid](/img/structure/B6144613.png)
![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)
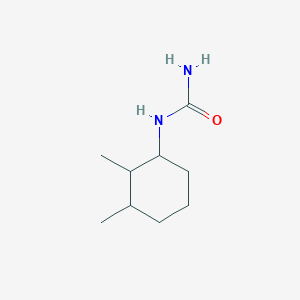
![tert-butyl N-[(oxolan-2-yl)methyl]-N-(piperidin-4-yl)carbamate](/img/structure/B6144627.png)

![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)
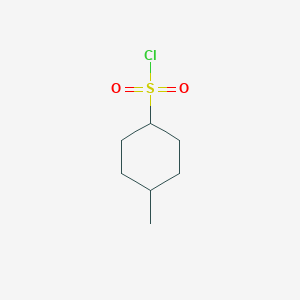

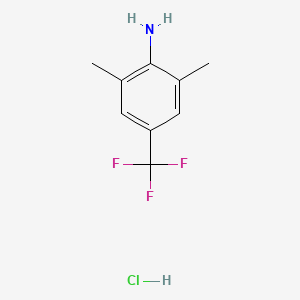
![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)
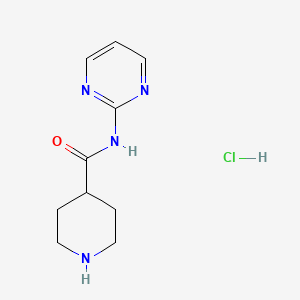
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
